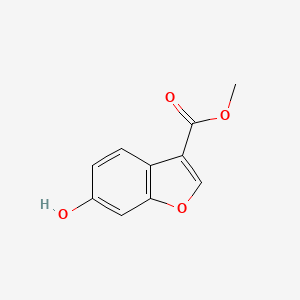
Methyl 6-hydroxybenzofuran-3-carboxylate
Overview
Description
Methyl 6-hydroxybenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C10H8O4 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Benzofuran derivatives, including methyl 6-hydroxybenzofuran-3-carboxylate, have shown significant antimicrobial properties. Recent studies indicate that compounds within this class can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The structural features of benzofuran allow for interactions with biological targets, enhancing their efficacy as antimicrobial agents.
Anticancer Properties
Research has highlighted the potential of this compound in cancer therapy. Its ability to modulate enzyme activity related to oxidative stress pathways suggests it could play a role in reducing cancer cell proliferation . Furthermore, derivatives of benzofuran have been investigated for their action as topoisomerase inhibitors, which are crucial in cancer treatment strategies .
Neuroprotective Effects
Some studies have suggested that benzofuran derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The antioxidant activity associated with these compounds could mitigate oxidative damage in neuronal cells .
Organic Synthesis
This compound serves as an important building block in organic synthesis. It is utilized to create more complex molecules through various synthetic pathways, including:
- Esterification Reactions : This compound can undergo esterification to form various esters that are useful in different chemical applications.
- Functionalization : The hydroxyl and carboxylate groups present in the structure allow for further functionalization, enabling the synthesis of tailored compounds for specific applications.
Material Science
The unique properties of this compound make it a candidate for applications in material science. Its potential use in creating polymers and other materials can be attributed to its ability to form stable bonds and its reactivity under various conditions . Research into its application in the development of functional materials is ongoing, indicating a promising area for future exploration.
Case Studies and Research Findings
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 6-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)8-5-14-9-4-6(11)2-3-7(8)9/h2-5,11H,1H3 |
InChI Key |
WRKIZKFENYJJPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













